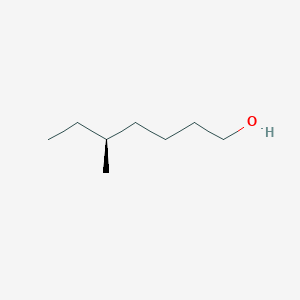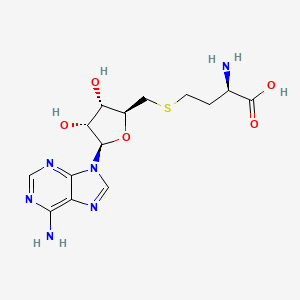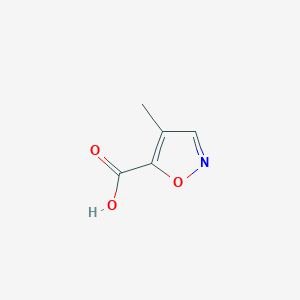
N-(tétrahydropyrimidin-2(1H)-ylidène)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide, commonly known as NTPC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a simple and efficient method, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthèse de médicaments antirétroviraux
La partie tétrahydropyrimidin-2(1H)-one est un composant crucial dans la synthèse de médicaments antirétroviraux tels que le lopinavir, qui est utilisé dans le traitement de l'infection par le VIH . La synthèse stéréosélective de ces composés est essentielle pour la création de traitements efficaces.
Applications antioxydantes
Des composés contenant la structure tétrahydropyrimidin-2(1H)-one ont montré une activité antioxydante significative . Cette propriété est essentielle pour protéger les cellules du stress oxydatif, qui peut entraîner diverses maladies chroniques.
Propriétés antimicrobiennes
La recherche a montré que les dérivés de tétrahydropyrimidin-2(1H)-one possèdent des propriétés antimicrobiennes . Ces composés peuvent être utilisés pour développer de nouveaux antibiotiques pour lutter contre les souches résistantes de bactéries.
Activité antischistosomiale
Ces dérivés ont également été trouvés pour avoir une activité antischistosomiale , ce qui est crucial pour traiter la schistosomiase, une maladie causée par des vers parasites.
Inhibition de la fonction de la tubuline
Il a été démontré que certaines tétrahydropyrimidin-2(1H)-ones substituées inhibent les fonctions de la tubuline , ce qui constitue une approche thérapeutique potentielle pour le traitement du cancer car elle peut perturber la division cellulaire.
Inhibition de la fonction de la norépinéphrine
De plus, ces composés auraient inhibé les fonctions de la norépinéphrine , un neurotransmetteur impliqué dans divers processus physiologiques, notamment la régulation de l'humeur.
Recherche anticoagulante
Le dérivé de tétrahydropyrimidinone TAK-442 est entré dans des études cliniques pour son activité anticoagulante . Cela met en évidence l'utilisation potentielle de ces composés dans la prévention des caillots sanguins.
Méthodes de synthèse stéréosélective
Le développement de méthodes stéréosélectives pour la synthèse de dérivés de tétrahydropyrimidin-2(1H)-one présente un intérêt majeur en raison de la forte tendance à utiliser des composés énantiomériquement purs comme agents pharmaceutiques . Cette recherche est cruciale pour l'industrie pharmaceutique afin de produire des médicaments plus efficaces et plus sûrs.
Orientations Futures
The development of stereoselective methods providing access to tetrahydropyrimidin-2(1H)-one derivatives is of significant interest to organic chemists, given the strong current trend of using enantiomerically pure compounds as pharmaceutical agents . This suggests that research in this area is likely to continue in the future.
Mécanisme D'action
Target of Action
Derivatives of tetrahydropyrimidin-2(1h)-one, a closely related compound, have been found to inhibit the functions of tubulin .
Mode of Action
It’s known that tetrahydropyrimidin-2(1h)-one derivatives can interact with their targets and cause significant changes .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, including those involving tubulin .
Result of Action
Related compounds have been shown to have antioxidant, antimicrobial, and antischistosomal activity .
Analyse Biochimique
Biochemical Properties
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of tetrahydropyrimidin-2(1H)-one derivatives . These interactions are typically characterized by the formation of stable complexes, which can influence the activity of the enzymes and the overall biochemical pathways they are involved in.
Cellular Effects
The effects of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in the antioxidant response, thereby affecting the cell’s ability to manage oxidative stress . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the function of tubulin, a protein essential for cell division . This inhibition can result in cell cycle arrest and apoptosis. Furthermore, N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide has been associated with sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant responses and improving metabolic efficiency. At high doses, it can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of various biomolecules. For example, it can modulate the activity of enzymes involved in the synthesis of tetrahydropyrimidin-2(1H)-one derivatives, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, thereby affecting its activity and function. For instance, it has been observed to accumulate in certain cellular compartments, where it can exert its biochemical effects more effectively .
Subcellular Localization
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-ylcyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-4-9-5-7-2-1-3-8-5/h1-3H2,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNUERSUODWVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531369 |
Source


|
| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36982-81-7 |
Source


|
| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)
![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)

